molecular formula C16H16N2O5 B14019700 N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid CAS No. 19157-65-4

N-{3-[2-(4-Nitrophenoxy)ethoxy]phenyl}ethanimidic acid

Cat. No.: B14019700
CAS No.: 19157-65-4
M. Wt: 316.31 g/mol
InChI Key: NTJRZHQHSKXTDZ-UHFFFAOYSA-N
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Description

Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is an organic compound with the molecular formula C16H16N2O5. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a nitrophenoxyethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 3-bromoaniline to yield 3-[2-(4-nitrophenoxy)ethoxy]aniline. Finally, the acetamide group is introduced through acetylation using acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 3-[2-(4-aminophenoxy)ethoxy]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-[2-(4-nitrophenoxy)ethoxy]benzoic acid and acetamide.

Scientific Research Applications

Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxyethoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, n-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and industrial processes.

Properties

CAS No.

19157-65-4

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-[3-[2-(4-nitrophenoxy)ethoxy]phenyl]acetamide

InChI

InChI=1S/C16H16N2O5/c1-12(19)17-13-3-2-4-16(11-13)23-10-9-22-15-7-5-14(6-8-15)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

NTJRZHQHSKXTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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